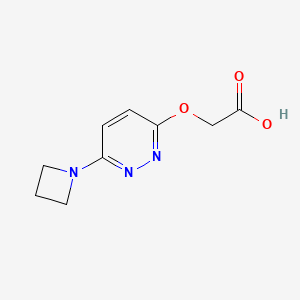

2-((6-(アゼチジン-1-イル)ピリダジン-3-イル)オキシ)酢酸

説明

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

標的タンパク質分解

2-((6-(アゼチジン-1-イル)ピリダジン-3-イル)オキシ)酢酸: は、PROTAC(プロテオリシス標的キメラ)の開発において剛性リンカーとして使用されます。 PROTACは、細胞内の特定のタンパク質を分解するように設計された分子です 。 リンカーの剛性は、分解剤の三次元配向に大きく影響し、標的タンパク質分解に必要な三元複合体の形成に影響を与えます .

化学コンジュゲート

この化合物は、化学コンジュゲートの構成要素として機能します。 化学コンジュゲートとは、2種類の異なる分子が結合したもので、多くの場合、薬剤を特定の細胞に標的化したり、独自のプロパティを持つ新しい材料を作成したりするために使用されます .

イミダゾ[1,2-a]ピリジン-3-イル酢酸の合成

この化合物は、多成分縮合反応によるイミダゾ[1,2-a]ピリジン-3-イル酢酸の合成に関与しています。 これらの酸は、幅広い生物学的活性を持ち、抗菌剤、抗真菌剤、抗ウイルス剤、抗炎症剤などの薬剤の開発に使用されています .

医薬品開発

この化合物を用いて合成できるアゼチジンおよびオキセタンアミノ酸の誘導体は、医薬品開発において重要なファーマコフォアです。 ファーマコフォアは、分子の生物学的活性を担う部分であり、新薬の設計に不可欠です .

がん治療

この化合物を用いて合成できるイミダゾ[1,2-a]ピリジン誘導体は、がん治療に提案されています。 これらの化合物は、がん細胞で過剰に活性化している特定の細胞経路またはタンパク質を阻害する可能性があります .

心臓血管疾患

イミダゾ[1,2-a]ピリジン誘導体の合成は、心臓血管疾患の治療にも応用されています。 これらの化合物は、心臓血管の健康に関与するさまざまな経路や受容体に影響を与える可能性があります .

アルツハイマー病

イミダゾ[1,2-a]ピリジン誘導体は、アルツハイマー病の治療法として研究されています。 既存の治療法に比べて、新しい作用機序を提供し、副作用を軽減できる可能性があります .

不眠症の治療

ゾルピデムのような特定のイミダゾ[1,2-a]ピリジン-3-イル酢酸誘導体は、短期的な不眠症の治療に使用されます。 これらの化合物の催眠効果は、古典的なベンゾジアゼピン系鎮静剤と同様に、γ-アミノ酪酸受容体を阻害することに基づいていますが、副作用は少ないです .

作用機序

Target of Action

It is known to be used as a rigid linker in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

As a rigid linker in PROTAC development, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a crucial role in the formation of ternary complexes . The rigidity of the linker can impact the 3D orientation of the degrader, which in turn influences the interaction with its targets .

Biochemical Pathways

As a component of protacs, it contributes to the targeted protein degradation process, which can influence various biochemical pathways depending on the specific protein being targeted .

Pharmacokinetics

As a part of PROTACs, its pharmacokinetic properties would contribute to the overall bioavailability of the compound .

Result of Action

As a component of protacs, it contributes to the targeted degradation of specific proteins, which can have various downstream effects depending on the protein being targeted .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action as a part of protacs .

生化学分析

Biochemical Properties

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.

Cellular Effects

The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation .

Molecular Mechanism

At the molecular level, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome . This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.

Metabolic Pathways

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.

Subcellular Localization

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . This localization is critical for its role in targeted protein degradation and other biochemical processes.

特性

IUPAC Name |

2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCPPALNBIXZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NN=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

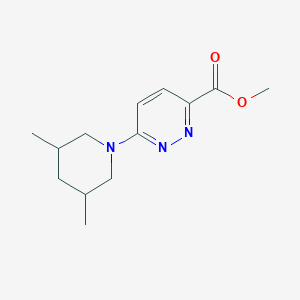

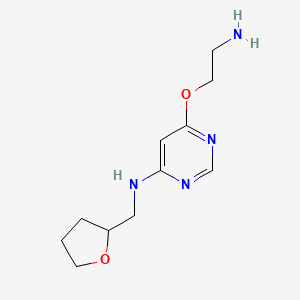

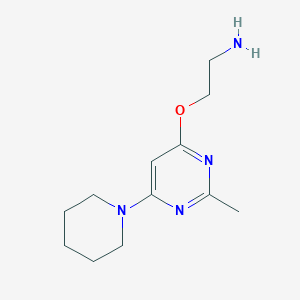

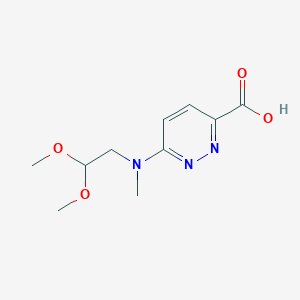

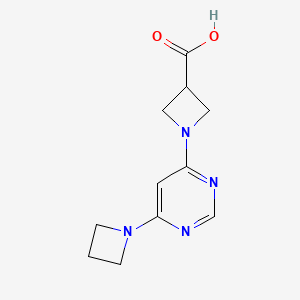

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

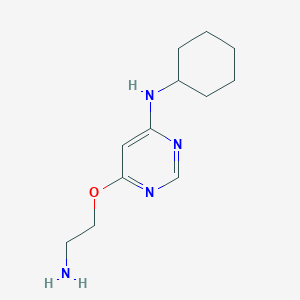

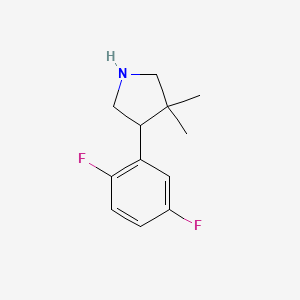

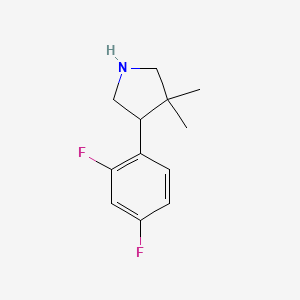

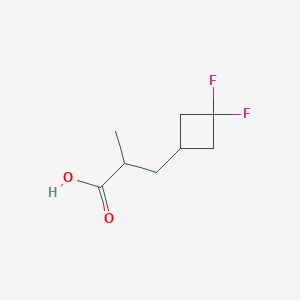

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。